1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
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Overview
Description
“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical drug to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .
Synthesis Analysis
The synthesis of “this compound” involves the use of 3,4-Dihydro-2H-pyran and 4-Pyrazoleboronic acid pinacol ester . It is also used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Molecular Structure Analysis
The molecular formula of “this compound” is C14H23BN2O3 . Its molecular weight is 278.16 .Chemical Reactions Analysis
“this compound” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Scientific Research Applications
Synthesis and Structural Characterization : A study by Durka et al. (2015) involved the synthesis of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are structurally related to 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid. These compounds were obtained through sequential lithiation/silylation and lithiation/boronation of respective 1-alkyl-1H-4-bromopyrazoles, and characterized using NMR spectroscopy and X-ray crystallography (Durka et al., 2015).
Synthesis of Biologically Active Compounds : Zhang Yu-jua (2013) reported on the synthesis of 1-Alkyl-pyrazole acid as an important intermediate for creating various biologically active compounds. The study focused on the preparation of Pinacol 1-Methyl-1H-pyrazole-5-boronate, showing the relevance of pyrazole-boronic acids in pharmaceutical research (Zhang Yu-jua, 2013).
Applications in Glycosylation : A study by Izumi, Kobayashi, and Takemoto (2019) explored the use of various arylboronic acids, including compounds similar to this compound, in direct dehydrative coupling for glycosylation processes. This highlights the potential use of such compounds in synthesizing complex organic molecules (Izumi, Kobayashi, & Takemoto, 2019).
Polymer Synthesis for Drug Delivery : Abdelaal and Abbas (1996) synthesized and characterized polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol, a compound related to this compound. These polymers were considered for controlled drug delivery through in vivo biodegradation, indicating the potential of related compounds in biomedical applications (Abdelaal & Abbas, 1996).
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that contain cis-diol groups . This interaction can lead to changes in the activity of these targets, potentially influencing various biological processes.
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of boronic acids .
Properties
IUPAC Name |
[1-(oxan-2-yl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMZVBYTGLUGDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCCCO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681550 |
Source
|
Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-68-2 |
Source
|
Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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